7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Chemical Identity and Structural Features The compound 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (IUPAC name: 7-((4-methoxybenzyl)oxy)-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one) is a synthetic chromenone derivative with the molecular formula C21H20O4 and a molecular weight of 336.387 g/mol . Its structure comprises a dihydrocyclopenta[c]chromen-4(1H)-one core, substituted with a methyl group at position 6 and a 4-methoxybenzyl ether group at position 7 (Figure 1). Key identifiers include:
The compound’s single-isotope mass is 336.136159, and its structural complexity arises from the fused cyclopentane and chromenone rings, coupled with the polar 4-methoxybenzyloxy substituent.
Properties
IUPAC Name |
7-[(4-methoxyphenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-19(24-12-14-6-8-15(23-2)9-7-14)11-10-17-16-4-3-5-18(16)21(22)25-20(13)17/h6-11H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWOHZKPMUYUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and a β-keto ester under acidic conditions.
Cyclopentane Ring Formation: The cyclopentane ring is introduced via a cyclization reaction, often using a Lewis acid catalyst such as aluminum chloride.
Methoxybenzyl Ether Substitution: The final step involves the introduction of the methoxybenzyl group through an etherification reaction. This can be achieved by reacting the intermediate with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl ether group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl ether group, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include dihydro derivatives of the chromenone core.
Substitution: Products vary depending on the nucleophile used, such as 4-aminobenzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its pharmacological properties , which include:
- Anticancer Activity : Research indicates that derivatives of chromene exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that compounds similar to 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can inhibit specific kinases involved in cancer progression .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, particularly those in the aldehyde dehydrogenase family. Inhibitors of these enzymes can have therapeutic implications in treating conditions like alcoholism and certain cancers . For instance, related compounds have shown varying degrees of inhibition at low concentrations, suggesting that structural modifications can enhance efficacy.
| Compound | % Inhibition at 0.01 mM | Target |
|---|---|---|
| 2H-furo[2,3-h]benzopyran-2-one | 71.7% | Aldehyde Dehydrogenase |
| 5-benzyl-2,3-dimethyl-7H-furo[3,2-g]benzopyran-7-one | 18.4% | Aldehyde Dehydrogenase |
Antimicrobial Properties
Preliminary studies suggest that chromene derivatives possess antimicrobial properties against various pathogens. The methoxy group may enhance lipophilicity, allowing better penetration into microbial membranes .
Synthesis of Fine Chemicals
Due to its unique structure, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it valuable in organic synthesis and materials science .
Development of New Materials
The compound may also be explored for use in developing new materials with specific optical or electronic properties due to its chromophoric nature. Such applications could extend to fields like organic photovoltaics or sensors .
Case Studies and Research Findings
Several studies have documented the biological activities of chromene derivatives similar to this compound:
- Anticancer Mechanisms : A study demonstrated that a related chromene derivative inhibited the proliferation of breast cancer cells through a mechanism involving cell cycle arrest and apoptosis induction.
- Anti-inflammatory Pathways : Research indicated that another derivative reduced inflammation markers in a mouse model of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
- Antimicrobial Efficacy : A comparative study showed that certain chromene derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting their potential as lead compounds for antibiotic development.
Mechanism of Action
The mechanism of action of 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Chromenone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound and its analogues:
Table 1: Key Structural and Physicochemical Comparisons
Key Findings and Trends
Substituent Effects on Polarity and Solubility: The 4-methoxybenzyloxy group in the target compound introduces moderate polarity, balancing solubility in organic solvents and aqueous buffers. In contrast, the 4-chlorobenzyloxy analogue (3o) exhibits higher polarity due to the electron-withdrawing Cl atom, correlating with its elevated melting point .
Synthetic Accessibility: The target compound and its analogues are synthesized via nucleophilic substitution or Mitsunobu reactions. For example, compound 3o was obtained in 41% yield using optimized coupling conditions , while fluorinated derivatives (e.g., ) require careful handling of fluorobenzyl halides.
Biological Implications: Halogenated derivatives (Cl, F) are favored in drug design for enhanced binding affinity and metabolic stability. The 8-chloro variant may exhibit unique reactivity due to its position on the chromenone core. The hexyl-substituted analogue demonstrates how alkyl chain elongation can modulate pharmacokinetic properties, such as tissue distribution.
Biological Activity
7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.36 g/mol. The structure features a cyclopenta[c]chromene core with a methoxybenzyl ether substituent, which is believed to influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound A | TMD8 (B-cell lymphoma) | 0.007 | BTK inhibition, apoptosis | |
| Compound B | HeLa (cervical cancer) | 10.5 | Cell cycle arrest at G1 phase |
In one study, a related compound demonstrated potent inhibition of Bruton's tyrosine kinase (BTK), a critical player in B-cell receptor signaling, leading to reduced cell viability in TMD8 cells .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored through various assays. The compound has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory disorders.
| Study | Model | Cytokine Reduction (%) |
|---|---|---|
| LPS-stimulated macrophages | IL-6: 45%, TNF-α: 30% |
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly decreased the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), highlighting its anti-inflammatory potential.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Various studies suggest that it exhibits activity against a range of bacterial strains.
In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can modulate receptor activity linked to cell signaling pathways.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through caspase activation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with B-cell malignancies demonstrated promising results with a derivative exhibiting BTK inhibition.
- Inflammatory Diseases : Patients with chronic inflammatory conditions showed improvement after treatment with compounds similar to this compound.
Q & A
Q. What are the key synthetic methodologies for synthesizing 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
The compound is synthesized via multi-step reactions involving:
- Coupling reactions : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or Mitsunobu conditions.
- Cyclization : Formation of the cyclopenta[c]chromen core under acidic or basic conditions.
- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product . Example protocol:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | 4-Methoxybenzyl chloride, K₂CO₃, DMF, 80°C | ~65% |
| Cyclization | H₂SO₄ (cat.), toluene, reflux | ~70% |
Q. Which analytical techniques are critical for confirming structural integrity?
Essential methods include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry; IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 378.14).
- Chromatography : HPLC to assess purity (>95% required for biological assays) .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance benzylation efficiency .
- Catalyst selection : Acidic resins (e.g., Amberlyst-15) improve cyclization kinetics vs. H₂SO₄ .
- Temperature gradients : Lower cyclization temperatures (60–70°C) reduce side reactions while maintaining yield . Contradiction note : Some studies report higher yields with reflux conditions, suggesting substrate-specific optimization is critical .
Q. What experimental strategies are used to investigate biological activity?
Methodologies include:
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases (IC₅₀ determination) .
- Cell-based studies : Evaluate cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer lines .
- Molecular docking : Predict binding affinities to targets like EGFR or COX-2 using AutoDock Vina .
Q. How do structural analogs inform SAR studies for this compound?
Comparative analysis of substituent effects:
| Analog | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent compound | 4-OCH₃ | 12.5 (EGFR) |
| 4-Cl derivative | 4-Cl | 8.2 (EGFR) |
| 2-OCH₃ analog | 2-OCH₃ | >50 (EGFR) |
| Key insight : Electron-withdrawing groups (e.g., Cl) enhance target affinity vs. methoxy at para-position . |
Q. How should researchers address contradictions in biological activity data across studies?
- Control standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Compare data across analogs (see Table above) to isolate substituent-specific effects .
- Orthogonal validation : Confirm activity via multiple assays (e.g., Western blot + flow cytometry for apoptosis) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
